molecular formula C8H15NO2 B1406162 1,4-Dioxa-9-azaspiro[5.5]undecane CAS No. 855314-76-0

1,4-Dioxa-9-azaspiro[5.5]undecane

Cat. No.: B1406162
CAS No.: 855314-76-0
M. Wt: 157.21 g/mol
InChI Key: RORXKSRVCJTFQM-UHFFFAOYSA-N
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Description

“1,4-Dioxa-9-azaspiro[5.5]undecane” is a chemical compound with the molecular formula C8H15NO2 . It is a type of spiro compound, which means it has two or more rings that share a single atom .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been a subject of research. For instance, a method for the synthesis of novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones has been described, which involves the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles .


Molecular Structure Analysis

The molecular structure of “this compound” involves a spirocyclic arrangement, which is a common feature in many biologically active molecules . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 157.21 . Other physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally.

Scientific Research Applications

Synthesis and Structural Studies

1,4-Dioxa-9-azaspiro[5.5]undecane derivatives have been synthesized through various methods, demonstrating their structural and synthetic versatility. For instance, a Prins cascade cyclization was developed for synthesizing spiromorpholinotetrahydropyran derivatives, a novel approach in the field of organic chemistry (Reddy et al., 2014). Similarly, efficient synthesis techniques have been explored for creating 3,7-Diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives, expanding the range of accessible spirocyclic compounds (Khrustaleva et al., 2018).

Applications in Drug Synthesis

This compound derivatives have been employed in the synthesis of new antibiotics. For example, derivatives of ciprofloxacin, a well-known antibacterial agent, have been synthesized using these compounds, highlighting their potential in medicinal chemistry (Lukin et al., 2022).

Marine Natural Products

Marine-derived compounds containing the 1,6-dioxa-2-azaspiro moiety, closely related to this compound, have been studied for their significant biological properties. This includes the exploration of compounds like psammaplysins, which show a range of pharmacological effects such as antimalarial and immunosuppressive activities (Youssef & Shaala, 2022).

Advances in Organic Chemistry

Research in organic chemistry has focused on various synthetic approaches to spiroaminals, including this compound derivatives, due to their significance in natural and synthetic products with biological activities. This research provides insights into novel chemical synthesis methods and the potential applications of these compounds (Sinibaldi & Canet, 2008).

Enantioselective Synthesis

The compound has been utilized in the enantioselective synthesis of various organic molecules, demonstrating its usefulness in creating optically active compounds. For instance, asymmetric syntheses of spiroketals have been achieved using related spirocyclic frameworks (Uchiyama et al., 2001).

Mechanism of Action

The mechanism of action of “1,4-Dioxa-9-azaspiro[5.5]undecane” would depend on its specific application. For instance, if it’s used as a pharmaceutical, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with “1,4-Dioxa-9-azaspiro[5.5]undecane” would depend on factors like its concentration, the route of exposure, and individual susceptibility. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “1,4-Dioxa-9-azaspiro[5.5]undecane” could involve exploring its potential applications in various fields, such as pharmaceuticals, materials science, or chemical synthesis. Further studies could also aim to elucidate its physical and chemical properties, synthesis methods, and mechanisms of action .

Properties

IUPAC Name

1,4-dioxa-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORXKSRVCJTFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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